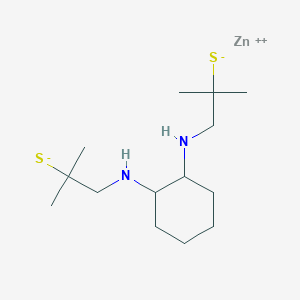

3-Cdbmt-zinc

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2-methyl-1-[[2-[(2-methyl-2-sulfidopropyl)amino]cyclohexyl]amino]propane-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2S2.Zn/c1-13(2,17)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18;/h11-12,15-18H,5-10H2,1-4H3;/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDHIDMJPFFRNT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCCCC1NCC(C)(C)[S-])[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930935 | |

| Record name | Zinc 1,1'-(cyclohexane-1,2-diyldiazanediyl)bis(2-methylpropane-2-thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140889-53-8 | |

| Record name | 3,3'-(1,2-Cyclohexanediyldinitrilo)-bis(2-methylpropane-2-thiolato)zinc II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140889538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc 1,1'-(cyclohexane-1,2-diyldiazanediyl)bis(2-methylpropane-2-thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Studies in Zinc Coordination Sphere Dynamics and Ligand Interactions

Analysis of Diverse Ligand Preferences and Donor Atom Contributions

The zinc ion is a borderline Lewis acid, exhibiting a high affinity for a variety of donor atoms. This allows it to interact with a wide range of biological macromolecules and small molecules, tuning its function from purely structural to highly catalytic.

Nitrogen, Oxygen, and Sulfur Donors from Amino Acid Residues (Histidine, Glutamate (B1630785), Aspartate, Cysteine)

In biological systems, the coordination environment of zinc is predominantly defined by the side chains of a few key amino acid residues. The most common ligands are supplied by histidine (via nitrogen), glutamate and aspartate (via oxygen), and cysteine (via sulfur). The preference for these donors is a critical determinant of the zinc site's function.

Catalytic Sites: In enzymatic active sites, zinc is commonly coordinated by three amino acid residues and a water molecule. Histidine is the most frequent ligand in these catalytic centers, valued for its neutral charge at physiological pH and its ability to act as a proton shuttle. Glutamate and aspartate are also found, providing anionic oxygen donors.

Structural Sites: In structural motifs, such as zinc fingers, the zinc ion is typically coordinated by four amino acid residues, with no bound water. Cysteine is the preferred ligand in these sites, where its soft sulfur donor and tendency to form strong, covalent-like bonds contribute to the stability of the protein fold. Theoretical studies predict that zinc complexes with cysteine tend to adopt a tetrahedral conformation.

The affinity of zinc for these residues is high, with density functional theory calculations predicting the highest affinities for serine, cysteine, and histidine.

| Amino Acid Residue | Primary Donor Atom | Typical Role in Zinc Sites | Common Coordination Number Contribution |

|---|---|---|---|

| Histidine | Nitrogen (N) | Catalytic, Structural | 1 |

| Glutamate | Oxygen (O) | Catalytic, Structural | 1 |

| Aspartate | Oxygen (O) | Catalytic, Structural | 1 |

| Cysteine | Sulfur (S) | Structural | 1 |

Role of Coordinated Water Molecules and Their Activation

Water is a crucial ligand in the coordination sphere of many zinc complexes, particularly in the active sites of zinc enzymes. A water molecule bound to the zinc ion can be "activated," meaning its acidity is significantly increased. The positively charged Zn²⁺ ion polarizes the H-O bonds of the coordinated water, making it a better proton donor and facilitating its conversion to a potent hydroxide (B78521) nucleophile at neutral pH. This zinc-bound hydroxide is a key reactant in many hydrolytic enzymes, such as carbonic anhydrase.

Interactions with Physiologically Relevant Inorganic and Organic Anions

The zinc coordination sphere is dynamic and can interact with various low molecular weight ligands present in biological fluids, including inorganic and organic anions. Anions such as phosphate, sulfate, and carbonate are present in millimolar concentrations in cells and can compete with other ligands for binding to zinc. These interactions are highly relevant to zinc's bioavailability, transport, and signaling functions. For example, organic anions like citrate can form complexes with zinc, which has been implicated in biological processes. These interactions are often transient and form the basis for the "mobile" pool of zinc involved in regulation, transport, and signaling.

Exploration of Coordination Geometries and Numbers in Zinc Complexes

Due to its filled d-shell, the Zn²⁺ ion does not have crystal field stabilization energy, resulting in flexible coordination geometries. The adopted geometry is primarily a function of ligand size, charge, and the chelate effect. The most common coordination numbers for zinc are four, five, and six, leading to tetrahedral, trigonal bipyramidal, and octahedral geometries, respectively.

Tetrahedral Coordination

Tetrahedral geometry is the most prevalent coordination environment for zinc. In a tetrahedral complex, the zinc ion is surrounded by four ligands,

Octahedral Coordination

While zinc complexes are frequently observed in tetrahedral geometries, the capacity of zinc to adopt six-coordinate octahedral structures is well-documented and critical to its function. In the context of 3-Cdbmt-zinc, the presence of specific ligands can favor an octahedral arrangement. This geometry is often observed in aqueous solutions where water molecules can act as ligands, forming aqua complexes like [Zn(H₂O)₆]²⁺. The coordination environment in such octahedral complexes is highly symmetrical.

Recent crystallographic studies on related zinc complexes have provided insights into the structural parameters of octahedral coordination. For instance, analysis of a Zn(II) complex with a ketimine ligand revealed a distorted octahedral geometry. This distortion arises from angular strain between the donor atoms surrounding the central zinc ion.

Table 1: Comparison of Idealized vs. Observed Bond Angles in a Distorted Octahedral Zinc Complex

| Parameter | Idealized Octahedral Angle | Observed Angle in a Distorted Zn Complex |

| Axial N-Zn-N | 180° | Varies due to ligand constraints |

| Equatorial O-Zn-O | 180° | Varies due to ligand constraints |

| N-Zn-O (Axial-Equatorial) | 90° | Varies due to ligand constraints |

This table is generated based on the general findings for distorted octahedral zinc complexes and is illustrative for the context of this compound.

The electronic configuration of Zn²⁺ ([Ar] 3d¹⁰) results in no ligand field stabilization energy, which allows for this flexibility in coordination geometry without a significant energetic penalty. This property is fundamental to the catalytic activity of many zinc-containing enzymes.

Implications of Coordination Number Variability on Reactivity and Stability

The ability of zinc to readily switch between four, five, and six-coordinate geometries is a hallmark of its chemistry and has profound implications for the reactivity and stability of its complexes, including this compound. This variability is largely influenced by the nature of the ligands and the surrounding environment.

The stability of a particular coordination number is a delicate balance of electronic and steric factors. For instance, bulky ligands may sterically hinder the approach of additional ligands, favoring a lower coordination number like tetrahedral. Conversely, smaller, less sterically demanding ligands, such as water, can readily occupy coordination sites to form octahedral complexes.

The reactivity of this compound is directly linked to its coordination number. A coordinatively unsaturated complex (e.g., tetrahedral or five-coordinate) is generally more reactive as it can more easily accommodate an incoming substrate or ligand to form a higher-coordinate intermediate. This is a key principle in the catalytic cycle of many zinc enzymes where the metal center cycles through different coordination numbers.

Table 2: Influence of Coordination Number on Properties of Zinc Complexes

| Coordination Number | Geometry | Relative Reactivity | Common Ligand Types |

| 4 | Tetrahedral | High | Bulky, anionic ligands (e.g., Cys) |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Intermediate | Mixed bulky and smaller ligands |

| 6 | Octahedral | Low | Small, neutral ligands (e.g., H₂O, His) |

This table provides a generalized overview of the relationship between coordination number and properties, which is applicable to understanding the behavior of this compound.

Computational studies using Density Functional Theory (DFT) have shown that the energy differences between hexa-, penta-, and tetracoordinated zinc aqua complexes can be very small, further highlighting the facile interconversion between these states. nih.gov This low energetic barrier is crucial for the dynamic nature of zinc's coordination sphere.

Allosteric Modulation and Dynamic Aspects of Zinc Binding Sites in Complex Systems

In biological systems, the activity of zinc-containing proteins can be regulated by allosteric modulators. These molecules bind to a site distinct from the active site, inducing a conformational change that alters the protein's function. Zinc itself can act as an allosteric modulator for various receptors and channels. nih.gov

For this compound, understanding its interaction with larger biomolecules requires consideration of allosteric effects. The binding of an allosteric modulator to a protein hosting a this compound moiety could alter the local environment of the zinc binding site. This can manifest as changes in:

Coordination geometry: A conformational change could favor a different coordination number for the zinc ion.

Ligand affinity: The affinity of the zinc for its existing ligands could be increased or decreased.

Catalytic activity: If the zinc site is catalytic, its efficiency could be modulated.

Molecular dynamics simulations are a powerful tool to study these dynamic aspects. They can reveal how the binding of a modulator propagates through the protein structure to affect the zinc coordination sphere. nih.gov The flexibility of the zinc coordination, due to the lack of ligand field stabilization, makes it particularly susceptible to such allosteric regulation.

Investigation of Ligand Exchange Mechanisms in Zinc Coordination

Ligand exchange is a fundamental reaction in coordination chemistry and is central to the transport and function of zinc in biological systems. nih.gov The process involves the substitution of one or more ligands in the coordination sphere of the metal ion with new ones. For this compound, the mechanism of ligand exchange dictates how it interacts with its environment and other molecules.

Ligand substitution reactions in octahedral complexes, a possible geometry for this compound, can proceed through several mechanisms:

Dissociative (D or Sₙ1) Mechanism: This is a two-step process where a ligand first dissociates from the metal center, forming a lower-coordination intermediate. This intermediate then rapidly coordinates with the incoming ligand. The rate of this reaction is primarily dependent on the concentration of the initial complex.

Associative (A or Sₙ2) Mechanism: In this two-step mechanism, the incoming ligand first associates with the metal complex, forming a higher-coordination intermediate. Subsequently, one of the original ligands dissociates. The reaction rate depends on the concentration of both the complex and the incoming ligand.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. This can be further classified as associative interchange (Iₐ) or dissociative interchange (Iₐ), depending on the relative importance of bond formation versus bond breaking in the transition state.

Given zinc's flexible coordination geometry, interchange mechanisms are often proposed for its complexes. The negligible pool of free Zn²⁺ ions in biological systems suggests that zinc trafficking and transport likely occur via a direct exchange of zinc from a donor ligand to an acceptor ligand, without the formation of a free zinc ion. nih.gov This direct exchange is a form of ligand substitution. The rate of water exchange for the [Zn(H₂O)₆]²⁺ ion is very high, which is characteristic of a dissociative interchange mechanism and reflects the lability of the Zn-O bonds.

Sophisticated Methodologies for Structural Elucidation of Zinc Containing Systems

Advanced X-ray Crystallography for High-Resolution Structure Determination of Zinc Centers

In the context of zinc-thiolate complexes, which are analogous to 3-Cdbmt-zinc, single-crystal X-ray diffraction studies have been instrumental in defining their molecular architecture. For instance, the analysis of various zinc coordination polymers and complexes has revealed diverse coordination environments. nih.govmdpi.comirb.hr The central zinc(II) ion in such structures is often found in a distorted tetrahedral geometry, coordinated to sulfur and nitrogen atoms from the surrounding ligands. nih.gov

For a compound like this compound, a single-crystal X-ray diffraction experiment would be expected to reveal a tetrahedral coordination sphere around the zinc(II) ion. The ligand, {trans-3,3'-(1,2-cyclohexanediyldinitrilo)-bis(2-methylpropane-2-thiolato)}, would likely act as a tetradentate ligand, with the two thiol sulfur atoms and the two nitrogen atoms of the dinitrilo group binding to the zinc center. The resulting structure would feature specific Zn-S and Zn-N bond lengths and angles, which are critical for understanding the stability and reactivity of the complex.

Below is a table summarizing typical crystallographic data observed in related zinc-thiolate complexes, which could be anticipated for this compound.

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry elements within the unit cell. nih.gov |

| Zn-S Bond Length (Å) | 2.30 - 2.40 | Indicates the strength of the zinc-sulfur bond. arabjchem.org |

| Zn-N Bond Length (Å) | 2.00 - 2.10 | Indicates the strength of the zinc-nitrogen bond. nih.gov |

| S-Zn-S Bond Angle (°) | ~100 - 115 | Defines the geometry around the zinc center. |

| N-Zn-N Bond Angle (°) | ~90 - 100 | Defines the geometry around the zinc center. |

| Coordination Geometry | Distorted Tetrahedral | Common for four-coordinate Zn(II) complexes. nih.gov |

This data is based on findings from structurally similar zinc-thiolate complexes and represents expected values for this compound. nih.govarabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of zinc complexes in solution. While the most common isotope of zinc, ⁶⁴Zn, is NMR-inactive, the ⁶⁷Zn isotope, although having a low natural abundance and being a quadrupolar nucleus, can be studied under specific conditions. acs.orghuji.ac.il More commonly, ¹H and ¹³C NMR spectroscopy are used to study the organic ligand coordinated to the zinc ion.

Upon complexation of the {trans-3,3'-(1,2-cyclohexanediyldinitrilo)-bis(2-methylpropane-2-thiolato)} ligand to the zinc(II) ion to form this compound, significant changes in the chemical shifts of the ligand's protons and carbons are expected. mdpi.com These shifts provide valuable information about the coordination environment and the conformational changes the ligand undergoes upon binding. For example, the protons and carbons nearest to the zinc-binding sites (the thiol and amino groups) would exhibit the most pronounced downfield or upfield shifts. acs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign all the proton and carbon signals in the spectrum of this compound. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of different protons, helping to define the solution-state conformation of the complex.

The following table illustrates the kind of ¹H NMR chemical shift changes that might be observed for the ligand upon formation of this compound.

| Proton Environment in Ligand | Expected ¹H Chemical Shift (ppm) - Free Ligand | Expected ¹H Chemical Shift (ppm) - this compound | Expected Change (Δδ) |

| -SH (thiol) | 1.5 - 2.5 | Signal disappears upon deprotonation and coordination | - |

| -CH₂-S- | 2.5 - 3.5 | Shifted downfield | +0.2 to +0.5 |

| -CH-N- | 2.8 - 3.8 | Shifted downfield | +0.3 to +0.7 |

| Cyclohexyl protons | 1.2 - 2.0 | Minor shifts | +/- 0.1 |

| Methyl protons | 0.9 - 1.3 | Minor shifts | +/- 0.1 |

This data is hypothetical and based on general principles of NMR spectroscopy of zinc complexes. mdpi.comacs.org

Circular Dichroism (CD) Spectroscopy for Probing Metal-Binding Induced Conformational Changes

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of chiral molecules, particularly in response to metal ion binding. Since the ligand in this compound, derived from trans-1,2-diaminocyclohexane, is chiral, CD spectroscopy can be a powerful tool to study its conformational changes upon coordination to the zinc(II) ion.

The CD spectrum of the free ligand would exhibit characteristic peaks. Upon the addition of Zn(II) and the formation of the this compound complex, changes in the CD spectrum are expected, reflecting the adoption of a more rigid and defined conformation of the ligand within the complex. rsc.org Specifically, the coordination to the zinc ion will likely induce a particular stereochemistry around the metal center, which will be reflected in the CD spectrum.

A hypothetical comparison of the CD spectral features for the free ligand and the this compound complex is presented below.

| Spectral Region | Free Ligand | This compound Complex | Interpretation |

| Far-UV CD (190-250 nm) | Weaker signals, potentially indicating conformational flexibility. | More intense and defined peaks, suggesting a more ordered structure. rsc.orgmdpi.com | Metal binding induces a fixed conformation in the ligand. |

| Near-UV CD (250-350 nm) | Weak or no signals in the absence of chromophores in this region. | Potential for induced CD signals from the S-Zn chromophore. | Provides information about the chiral environment of the metal center. |

This data is illustrative and based on typical results from CD spectroscopy of metal-ligand complexes. rsc.orgmdpi.com

Integration of Spectroscopic Techniques for Comprehensive Structural Insights into Zinc Complexes

While each of the aforementioned techniques provides valuable structural information, a truly comprehensive understanding of the structure of this compound in different states is best achieved through the integration of multiple spectroscopic methods. mdpi.comnih.govresearchgate.net

For instance, X-ray crystallography provides a static, high-resolution picture of the complex in the solid state. NMR spectroscopy complements this by offering insights into the dynamic structure and conformation of the complex in solution. CD spectroscopy provides a sensitive probe of the chirality and conformational changes upon metal binding.

By combining these techniques, a more complete and robust structural model of this compound can be developed. For example, the solid-state structure from crystallography can serve as a starting point for interpreting the more complex solution-state data from NMR. Any discrepancies between the solid-state and solution-state structures can reveal important information about the flexibility and dynamic behavior of the complex.

The table below summarizes how the integration of these techniques can provide a holistic view of the structure of this compound.

| Technique | Information Provided | Contribution to Integrated Model |

| X-ray Crystallography | Precise bond lengths, bond angles, and coordination geometry in the solid state. nih.govarabjchem.org | Provides a static, high-resolution structural framework. |

| NMR Spectroscopy | Connectivity, conformation, and dynamics in solution. mdpi.comacs.org | Elucidates the behavior of the complex in a biologically relevant medium. |

| CD Spectroscopy | Chirality and conformational changes upon metal binding. rsc.orgmdpi.com | Confirms metal-induced folding and provides insight into the stereochemistry. |

By synergistically applying these sophisticated methodologies, a detailed and multi-faceted structural characterization of this compound can be achieved, laying the foundation for a deeper understanding of its chemical properties and potential applications.

Computational Chemistry Approaches to Zinc Coordination Complexes

Assessment of Scalar-Relativistic Effects in Zinc(II) Complex Calculations

For heavier elements like zinc, relativistic effects can influence their chemical properties. molcas.org Scalar relativistic effects, which are the spin-independent relativistic corrections, can be significant and are often included in calculations to improve accuracy. molcas.orgosti.gov These effects arise from the high velocity of core electrons, leading to a contraction of s and p orbitals. osti.govu-tokyo.ac.jp

Several formalisms have been developed to incorporate scalar relativistic effects into quantum chemical calculations. The Zeroth-Order Regular Approximation (ZORA) is a commonly used method that is included by default in some computational chemistry software packages. scm.com Another approach is the Douglas-Kroll-Hess (DKH) transformation, which provides a two-component formalism with an effective Hamiltonian. molcas.org The exact two-component (X2C) method offers a more rigorous treatment by transforming the four-component Dirac equation into a two-component one. scm.com

The inclusion of scalar-relativistic effects has been shown to be important for accurate thermochemistry and geometry optimizations. osti.gov For instance, scalar-relativistic corrections to nuclear gradients can be calculated analytically, enabling efficient geometry optimizations that account for these effects. osti.gov In general, for elements in the same period as zinc, these effects can lead to changes in bond lengths and strengths. molcas.org

Table 2: Common Methods for Including Scalar-Relativistic Effects

| Method | Description | Reference |

| Zeroth-Order Regular Approximation (ZORA) | A computationally efficient method to include scalar relativistic effects. | scm.com |

| Douglas-Kroll-Hess (DKH) | A transformation that yields a two-component relativistic Hamiltonian. | molcas.org |

| Exact Two-Component (X2C) | A method based on an exact transformation of the Dirac equation. | scm.com |

| Pauli Hamiltonian | A first-order perturbation theory approach to relativistic effects. | scm.com |

Benchmarking and Validation of Computational Models for Biologically Relevant Zinc Systems

The accuracy of computational models for biologically relevant zinc systems is crucial for understanding their function. Benchmarking studies are performed to evaluate and validate the performance of different computational methods against experimental data or high-level theoretical calculations. nih.govnih.gov

One area of focus is the prediction of zinc-binding sites in metalloproteins. nih.govnih.gov Various structure-based predictors have been benchmarked using experimental apoprotein structures and structural models. nih.govnih.gov Results indicate that predictions based on AlphaFold models can yield significantly better results than those based on apoprotein structures, likely because the former more closely resemble the holo (metal-bound) forms. nih.govnih.gov

For zinc-amino acid complexes, DFT protocols have been benchmarked by comparing calculated bond lengths and IR spectra with experimental values. nih.gov This process helps to identify the most reliable computational methods for studying these systems. nih.gov Similarly, for zinc porphyrin complexes, different DFT functionals were benchmarked for their ability to reproduce experimental circular dichroism spectra, leading to recommendations for the most accurate methods. researchgate.net The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) is a valuable resource that contains experimental and computed thermochemical data for a wide range of small molecules, which can be used for benchmarking purposes.

Theoretical Prediction of Coordination Dynamics and Energetics

Theoretical methods are employed to predict the dynamics and energetics of zinc coordination in various chemical and biological systems. nih.govresearchgate.netnih.gov The coordination of zinc is often flexible, and its dynamics play a crucial role in the function of zinc-containing proteins. researchgate.netnih.gov

In biological systems, zinc can be coordinated by residues such as cysteine and histidine, typically in a tetrahedral geometry. nih.govresearchgate.net Computational studies can provide insights into the stability of these coordination environments and the mechanisms of zinc exchange between different binding sites. nih.gov For example, the unique metal/ligand ratio in biological zinc clusters, such as those found in metallothioneins, makes them distinct from synthetic metal-thiolate compounds. nih.gov

DFT calculations have been used to investigate the kinetics of ion insertion into materials, which is relevant to the development of batteries. For instance, calculations have shown that the energy required for H+ insertion into β-MnO2 is significantly lower than that for Zn2+, providing insights into the electrochemical processes. researchgate.net Furthermore, DFT studies on zinc clusters have elucidated the relationship between cluster size, binding energy, and electronic structure, revealing transitions from van der Waals to metallic characteristics. researchgate.net These theoretical predictions of coordination dynamics and energetics are essential for understanding the behavior of zinc in diverse chemical environments.

Mechanistic Investigations of Zinc Mediated Catalysis and Biological Regulation

Catalytic Mechanisms in Zinc Metalloenzymes

The catalytic prowess of zinc in metalloenzymes stems from its properties as a Lewis acid and its flexible coordination geometry. nih.govnih.gov Typically, the catalytic zinc ion is coordinated by three protein residues—most commonly histidine, glutamate (B1630785), aspartate, or cysteine—and a water molecule. researchgate.netnih.gov This arrangement poises the zinc ion to perform several key catalytic functions.

A hallmark of many zinc metalloenzymes is the activation of a coordinated water molecule to act as a potent nucleophile. nih.govmdpi.com The positively charged Zn(II) ion withdraws electron density from the oxygen atom of the bound water molecule, effectively lowering its pKa and facilitating its deprotonation to form a zinc-bound hydroxide (B78521) ion (Zn-OH⁻). nih.govpnas.orgresearchgate.net This hydroxide ion is a much stronger nucleophile than a free water molecule.

This activated hydroxide is strategically positioned to attack a substrate, a common mechanism in hydrolytic enzymes. nih.gov For instance, in peptidases, the Zn-OH⁻ group attacks the carbonyl carbon of a peptide bond. researchgate.net Similarly, in carbonic anhydrase, it attacks the carbon atom of carbon dioxide. nih.govredalyc.org The formation of this nucleophilic hydroxide is a critical step that significantly accelerates the rate of hydrolysis reactions. mdpi.com

Zinc ions are crucial in orchestrating proton transfer reactions, which are often rate-limiting steps in enzyme catalysis. nih.govchemistryviews.org The zinc-bound water molecule not only serves as a source for the nucleophilic hydroxide but also participates in proton shuttling. After the nucleophilic attack, the product is formed, and a new water molecule must bind to the zinc ion to regenerate the active site. This process requires the removal of a proton from the incoming water molecule.

In enzymes like carbonic anhydrase II, a nearby histidine residue (His-64) acts as a proton shuttle. nih.govchemistryviews.org It accepts a proton from the zinc-bound water, and then transfers it to buffer molecules in the surrounding solvent. nih.govnih.gov This proton transfer network is essential for achieving the high catalytic turnover rates observed in these enzymes. nih.gov The coordination environment of the zinc ion can be dynamic, with transient five-coordinate states potentially facilitating this proton transfer step by making the zinc ion more positively charged and thus promoting the deprotonation of the bound water. chemistryviews.orgresearchgate.net

The active site of a zinc metalloenzyme is a precisely structured environment that binds the substrate in an optimal orientation for catalysis. The zinc ion itself plays a direct role in this positioning. nih.gov By coordinating to the substrate, often through an oxygen or nitrogen atom, the zinc ion can properly orient the substrate relative to the activated water nucleophile and other catalytic residues. nih.govresearchgate.net

This interaction also serves to polarize the substrate, making it more susceptible to nucleophilic attack. For example, by binding to the carbonyl oxygen of a peptide bond, the zinc ion withdraws electron density, increasing the electrophilicity of the carbonyl carbon. ebi.ac.uk The active site cleft is lined with specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the substrate, ensuring high specificity and affinity. researchgate.netnih.gov These interactions collectively stabilize the transition state of the reaction, lowering the activation energy and accelerating catalysis.

Table 1: Key Features of Catalytic Zinc Sites

| Feature | Description | Role in Catalysis | Key Amino Acid Residues |

|---|---|---|---|

| Lewis Acidity | The Zn(II) ion acts as an electron pair acceptor. | Activates bound water, polarizes substrate. | N/A |

| Coordination Geometry | Typically tetrahedral or transiently pentacoordinate. nih.govchemistryviews.org | Orients reactants, facilitates ligand exchange. | Histidine, Glutamate, Aspartate, Cysteine. researchgate.net |

| Activated Water | A water molecule bound to zinc, deprotonated to hydroxide. nih.gov | Serves as a potent nucleophile for hydrolysis. | N/A |

| Proton Shuttle | A network for transferring protons to/from the active site. nih.gov | Regenerates the active form of the enzyme. | Histidine. nih.govchemistryviews.org |

| Substrate Binding Pocket | A specific cleft that accommodates the substrate. nih.gov | Ensures substrate specificity and optimal orientation. | Varies by enzyme (e.g., hydrophobic and hydrophilic residues). nih.gov |

Case Studies of Zinc-Dependent Enzyme Mechanisms

To illustrate the principles described above, the catalytic mechanisms of two well-studied zinc metalloenzymes, cytosine deaminase and carbonic anhydrase, are examined.

Cytosine deaminase (CDA) is a zinc-dependent enzyme found in prokaryotes and fungi that catalyzes the hydrolytic deamination of cytosine to uracil (B121893) and ammonia (B1221849). acs.orgresearchgate.net This reaction is a key step in the pyrimidine (B1678525) salvage pathway. researchgate.net The enzyme has also garnered significant interest in cancer therapy for its ability to convert the non-toxic prodrug 5-fluorocytosine (B48100) into the chemotherapeutic agent 5-fluorouracil. acs.orgmsu.edu

The catalytic mechanism proceeds through several key steps:

Nucleophile Activation: The reaction is initiated by the activation of the zinc-bound water molecule. A nearby glutamate residue (Glu-217 in E. coli CDA) acts as a general base, abstracting a proton from the water to generate the highly nucleophilic zinc-hydroxide species. acs.org

Nucleophilic Attack: The activated hydroxide attacks the C4 position of the cytosine substrate, which is bound in the active site. This attack is facilitated by the protonation of the N3 atom of the cytosine ring by the now-protonated glutamate residue, which acts as a general acid. acs.orgmsu.edu This leads to the formation of a tetrahedral intermediate. researchgate.net

Intermediate Collapse and Product Release: The tetrahedral intermediate then collapses. A second proton transfer, possibly involving another active site residue, facilitates the elimination of ammonia (NH₃) from the C4 position. acs.org The resulting product, uracil, is then released from the active site, and a new water molecule binds to the zinc ion, regenerating the enzyme for the next catalytic cycle. msu.edu

Computational and structural studies have been instrumental in elucidating this mechanism, confirming the roles of key residues and the formation of the tetrahedral intermediate. acs.orgnih.gov

Carbonic anhydrase (CA) is one of the most efficient enzymes known, catalyzing the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton. nih.govwikipedia.org This reaction is fundamental to processes such as respiration, CO₂ transport, and pH homeostasis. redalyc.orgwikipedia.org

The catalytic cycle of α-carbonic anhydrases can be described in two main stages:

CO₂ Hydration: The active form of the enzyme contains a zinc-bound hydroxide ion. nih.govnih.gov CO₂ diffuses into a hydrophobic pocket within the active site, positioning it near the nucleophile. nih.govnih.gov The hydroxide attacks the carbon atom of CO₂, converting it to bicarbonate, which remains coordinated to the zinc ion. researchgate.netnih.gov The bicarbonate is then displaced by a water molecule from the solvent. nih.govnih.gov

Proton Transfer (Rate-Limiting Step): To regenerate the active zinc-hydroxide species, a proton must be removed from the newly bound water molecule. This proton is transferred along a hydrogen-bonded network of water molecules to a "proton shuttle" residue, typically Histidine-64, located at the entrance of the active site cavity. nih.govchemistryviews.orgnih.gov This histidine residue then transfers the proton to buffer molecules in the bulk solution. nih.gov This proton transfer is the rate-limiting step of the catalytic cycle, and its efficiency is crucial for the enzyme's high turnover rate. nih.gov

Two primary mechanisms, the Lipscomb and Lindskog mechanisms, have been proposed for the conversion of the initially formed intermediate to the final bicarbonate product, differing in the details of proton transfer and molecular rotation within the active site. clinandmedimages.org

Table 2: Comparison of Cytosine Deaminase and Carbonic Anhydrase Mechanisms

| Feature | Cytosine Deaminase | Carbonic Anhydrase |

|---|---|---|

| Substrate | Cytosine, 5-Fluorocytosine acs.org | Carbon Dioxide (CO₂) nih.gov |

| Product(s) | Uracil, Ammonia acs.org | Bicarbonate (HCO₃⁻), Proton (H⁺) nih.gov |

| Nucleophile | Zinc-bound hydroxide acs.org | Zinc-bound hydroxide nih.gov |

| Key Catalytic Residue (non-ligand) | Glutamate (acts as general acid/base) acs.org | Histidine (acts as proton shuttle) nih.govchemistryviews.org |

| Rate-Limiting Step | Varies, but can be intermediate collapse or product release msu.edu | Proton transfer from zinc-bound water to the shuttle residue nih.govnih.gov |

| Primary Function | Pyrimidine salvage, Prodrug activation researchgate.netmsu.edu | pH regulation, CO₂ transport redalyc.orgwikipedia.org |

Metalloprotease Catalysis of Peptide Hydrolysis

Metalloproteases are a diverse class of enzymes that require a metal ion, most commonly zinc (Zn²⁺), as a catalyst for the hydrolysis of peptide bonds. libretexts.orgwikipedia.org The zinc ion is typically coordinated by three amino acid residues—most frequently histidine, glutamate, or aspartate—and a labile water molecule, creating a tetrahedral geometry. researchgate.netcreative-diagnostics.com A common structural feature in about half of all known metalloproteases is the "HEXXH" motif, which forms part of the metal-binding site. wikipedia.orgcreative-diagnostics.com

The catalytic mechanism of zinc metalloproteases involves the zinc-bound water molecule acting as a nucleophile. mdpi.comresearchgate.net The Zn²⁺ ion facilitates catalysis in several ways:

It polarizes the carbonyl bond of the substrate, making the carbonyl carbon more susceptible to nucleophilic attack. libretexts.org

It enhances the nucleophilicity of the bound water molecule. libretexts.org An adjacent basic residue, often a glutamate, assists by abstracting a proton from the water, further activating it. libretexts.orgresearchgate.net

During the reaction, the zinc ion can transiently adopt a five-coordinate geometry to stabilize the transition state intermediate. libretexts.orgnih.gov

This mechanism allows the enzyme to efficiently break the peptide bond, a reaction that is otherwise very slow at neutral pH. researchgate.net The propeptide of some metalloproteases acts as an inhibitor after initial cleavage by inserting its C-terminus into the active site, displacing the catalytic water molecule and inactivating the enzyme. pnas.org

Comparative Mechanistic Studies with Other Divalent Cations (e.g., Cadmium) in Enzyme Active Sites

The chemical similarities between zinc (Zn²⁺) and other divalent cations, particularly cadmium (Cd²⁺), allow for substitution at the active sites of metalloenzymes. researchgate.net However, this replacement often leads to altered or inhibited enzyme function. mdpi.com Cadmium is a toxic heavy metal, and one of its primary mechanisms of toxicity is its ability to displace zinc in proteins, leading to dysfunctional enzymes. researchgate.netmdpi.com

While both ions are in the same group in the periodic table and have a +2 charge, they differ in ionic radius and electronic properties, which affects the coordination geometry and charge distribution within the active site. researchgate.net

Key Differences in Catalytic Function:

Activity: In many zinc-dependent enzymes, replacing zinc with cadmium leads to a significant reduction in catalytic activity. For instance, the metallo-β-lactamase from Bacteroides fragilis shows a 10-fold decrease in activity when zinc is replaced by cadmium, which is attributed to subtle changes in charge distribution. researchgate.net However, in some cases, such as the α-toxin from Clostridium perfringens, cadmium can replace zinc without a loss of enzyme activity. researchgate.net

Mechanism: Studies on carbonic anhydrase, a well-known zinc enzyme, have explored the mechanistic differences upon cadmium substitution. Density functional theory (DFT) models suggest that the cadmium-containing enzyme follows a reaction pathway that is thermodynamically favored but kinetically disfavored compared to the native zinc enzyme. nih.gov

Binding Affinity: Research on bovine carbonic anhydrase indicates that the enzyme has a higher affinity for zinc than for cadmium. However, at sufficiently high concentrations, cadmium can competitively inhibit zinc binding, suggesting it can displace zinc from the active site. belmont.edu

These comparative studies are crucial for understanding the precise role of the metal cofactor in catalysis and the molecular basis of cadmium toxicity. life-science-alliance.org

| Feature | Zinc (Zn²⁺) | Cadmium (Cd²⁺) | Reference |

|---|---|---|---|

| Role in Native Enzymes | Essential catalytic or structural cofactor. | Typically a toxic replacement, not a native cofactor (with rare exceptions). | researchgate.net |

| Enzyme Activity upon Substitution | Optimal, native activity. | Often reduced or completely inhibited. | researchgate.net |

| Binding Affinity (e.g., Carbonic Anhydrase) | Higher affinity for the active site. | Lower affinity, but can be competitive at high concentrations. | belmont.edu |

| Catalytic Mechanism (e.g., Carbonic Anhydrase) | Kinetically favored reaction pathway. | Thermodynamically favored but kinetically disfavored pathway. | nih.gov |

Zinc-Mediated Regulatory Mechanisms in Biological Pathways

Zinc is not only a catalytic component of enzymes but also an important regulatory signal in various biological processes, including apoptosis (programmed cell death). figshare.comacs.org Cellular zinc levels are tightly controlled, and fluctuations can determine a cell's fate. nih.gov

Caspases are a family of cysteine proteases that are central to the execution of apoptosis. nih.govahajournals.org Zinc has been identified as a potent inhibitor of several caspases, thereby serving an anti-apoptotic function. nih.govacs.org The inhibition occurs at biologically relevant nanomolar concentrations, suggesting that zinc is a critical endogenous regulator of the apoptotic cascade. figshare.comacs.org The mechanism of inhibition often involves direct binding of zinc to the catalytic dyad residues (cysteine and histidine) in the caspase active site. nih.govacs.org

Caspase-3, a key executioner caspase, is strongly inhibited by zinc. ahajournals.orgumass.edu Studies have revealed that a single monomer of caspase-3 can bind up to three zinc ions. figshare.comacs.orgnih.gov The inhibition is of a mixed type, indicating multiple binding interactions. nih.gov While it was initially thought that zinc directly ligates the catalytic cysteine-histidine dyad, some evidence suggests an alternative primary inhibitory site involving the catalytic histidine and a nearby methionine residue. nih.govresearchgate.net One zinc ion is believed to bind at the active site, while the other two bind to exosites (sites other than the active site), which may play a role in preventing the maturation of procaspase-3 or disrupting interactions with protein substrates. nih.gov

The mode of zinc inhibition varies among different caspases, involving both direct active site (orthosteric) binding and binding to allosteric sites. figshare.comnih.gov

Active Site Binding: In caspases like caspase-3, -7, and -8, at least one zinc ion binds directly in or near the active site, physically blocking substrate access or inactivating the catalytic residues. figshare.comnih.gov For caspase-9, one of its two zinc-binding sites is at the active site and is primarily responsible for the inhibition. nih.govscispace.com

Allosteric Binding: Caspase-6 provides a clear example of allosteric inhibition. It binds a single zinc ion per monomer at an exosite that is distant from the active site. nih.govnih.govrcsb.org This binding locks the enzyme into an inactive conformation, demonstrating a purely allosteric regulatory mechanism. nih.govrcsb.org

Mixed-Mode Inhibition: In some caspases, like caspase-8 and caspase-9, zinc binds to both the active site and allosteric sites. nih.govnih.gov For caspase-8, one zinc binds the active site, while a second binds elsewhere, and this dual binding inhibits the formation of the active enzyme dimer. figshare.comnih.gov

This diversity in inhibition mechanisms allows zinc to exert fine-tuned, caspase-specific control over the apoptotic pathway. figshare.comnih.gov

| Caspase | Zinc Binding Stoichiometry (Ions per Monomer) | Primary Inhibition Mechanism | Reference |

|---|---|---|---|

| Caspase-3 | 3 | Mixed-mode; one active site zinc and two exosite zincs. | figshare.comacs.orgnih.gov |

| Caspase-6 | 1 | Allosteric; zinc binds to an exosite, locking the enzyme in an inactive state. | nih.govnih.govrcsb.org |

| Caspase-7 | 1 | Active site binding. | figshare.comacs.orgnih.gov |

| Caspase-8 | 2 | Mixed-mode; one active site and one exosite zinc, inhibiting dimerization. | figshare.comacs.orgnih.gov |

| Caspase-9 | 2 | Mixed-mode; one active site and one exosite zinc. | nih.govscispace.com |

Zinc finger proteins (ZFPs) are one of the most abundant protein families in eukaryotes and are characterized by their zinc-coordinating domains. researchgate.net These domains provide a stable scaffold that allows ZFPs to perform a vast array of functions, most notably as transcription factors that bind to specific DNA sequences to regulate gene expression. researchgate.netfrontiersin.orgmdpi.com Beyond DNA binding, ZFPs are also involved in RNA binding, protein-protein interactions, and lipid binding, contributing to processes like transcriptional activation, apoptosis regulation, and protein degradation. researchgate.netnih.gov

ZBED3 (Zinc finger BED domain-containing protein 3): ZBED3 is a protein containing a BED-type zinc finger domain, which is implicated in DNA binding. ontosight.aiwikipedia.org It is localized to the nucleus and cytoplasm and plays a significant role in several cellular processes. wikipedia.orgabcam.com

Wnt/β-catenin Signaling: ZBED3 has been identified as an axin-interacting protein and acts as a positive regulator of the canonical Wnt signaling pathway. ontosight.aiwikipedia.orguniprot.org It functions by stabilizing cytoplasmic β-catenin, a crucial transcriptional coactivator, thereby promoting the expression of Wnt target genes. uniprot.orguniprot.org

Cellular Processes: ZBED3 is involved in modulating cytoskeletal dynamics and the distribution of cellular organelles. uniprot.orguniprot.org It plays a role in organizing the actin filament network and ensuring the correct positioning of the mitotic spindle during cell division. uniprot.orguniprot.org

Gene Regulation: Through its role in the Wnt pathway and its predicted DNA-binding capabilities, ZBED3 influences the expression of genes critical for cell proliferation, differentiation, and embryonic development. wikipedia.orgabcam.comuniprot.org

Synthetic Strategies for Targeted Zinc Coordination Compounds

Design and Preparation of Novel Zinc Complexes with Precisely Controlled Coordination Environments

The design of zinc complexes with specific coordination geometries is a foundational aspect of inorganic synthesis. The electronic configuration of the Zn(II) ion, [Ar]3d¹⁰, results in no crystal field stabilization energy, allowing for a variety of coordination numbers, typically from two to six, with tetrahedral and octahedral geometries being the most common. wikipedia.org This flexibility presents both an opportunity and a challenge for chemists aiming for precise control.

The primary strategy for controlling the coordination environment involves the judicious selection of ligands. The steric bulk, denticity (the number of donor atoms), and electronic properties of the ligands dictate the final structure of the zinc complex. For instance, bulky ligands can be used to enforce lower coordination numbers. An example is the two-coordinate zinc amide, Zn(NR¹R²)₂, where the voluminous ligands prevent the coordination of additional molecules. wikipedia.org

In the pursuit of novel zinc complexes, researchers often draw inspiration from biological systems. Many enzymes utilize zinc as a cofactor, where it is typically coordinated by a specific set of amino acid residues. mdpi.com Mimicking these natural coordination spheres can lead to synthetic zinc complexes with interesting catalytic or therapeutic properties. For example, the synthesis of metallo-β-lactamase inhibitors has involved creating zinc-chelating moieties with varying affinities and coordination modes to interact with the zinc center in these enzymes. nih.gov

Interactive Data Table: Common Coordination Geometries of Zinc(II) Complexes

| Coordination Number | Geometry | Example |

| 2 | Linear | Zn(NR¹R²)₂ (with bulky R groups) |

| 4 | Tetrahedral | [ZnCl₄]²⁻, ZnO, ZnS |

| 5 | Trigonal Bipyramidal/Square Pyramidal | Imposed by specific organic ligands |

| 6 | Octahedral | [Zn(H₂O)₆]²⁺ |

Rational Synthesis of Mixed-Ligand Zinc Complexes for Specific Applications

The synthesis of mixed-ligand zinc complexes, where the zinc ion is coordinated to two or more different types of ligands, allows for the fine-tuning of the complex's properties. This approach is particularly valuable for creating materials with specific applications, such as in catalysis or as functional materials.

A rational approach to synthesizing mixed-ligand complexes involves a stepwise addition of ligands or the use of ligands with different binding affinities. For instance, a strongly coordinating ligand can first be introduced to form a stable intermediate, followed by the addition of a second, weaker-coordinating ligand. The stoichiometry of the reactants and the reaction conditions (e.g., solvent, temperature) play a crucial role in the outcome of these syntheses.

An example of the application-driven synthesis of mixed-ligand complexes can be found in the development of catalysts. By combining different ligands, it is possible to modulate the Lewis acidity of the zinc center and create a specific steric environment around it, thereby influencing the catalytic activity and selectivity. For example, three-coordinate alkyl and amide zinc cations, active in ring-opening polymerization, have been synthesized using a combination of different ligands. rsc.org

Advanced Synthetic Methodologies for Controlled Architecture and Composition of Zinc-Containing Structures

Beyond the molecular level, the control of the supramolecular architecture and composition of zinc-containing structures is essential for the development of advanced materials like metal-organic frameworks (MOFs) and coordination polymers.

Hydrothermal and Solvothermal Methods for Coordination Polymer Synthesis

Hydrothermal and solvothermal methods are widely employed for the synthesis of coordination polymers and MOFs. These techniques involve carrying out the synthesis in a closed vessel (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. These conditions facilitate the dissolution of reactants and the crystallization of the product, often leading to high-quality single crystals suitable for X-ray diffraction analysis.

The synthesis of zinc-carboxylate MOFs containing triazatruxene ligands is a case in point. By reacting triazatruxene-based tricarboxylate ligands with zinc nitrate (B79036) under solvothermal conditions, new MOFs with the general formula [Zn₃(tat-R)₂(H₂O)₂] have been obtained. researchgate.net These frameworks exhibit three-dimensional networks with specific topologies and chiral channels, demonstrating the power of solvothermal synthesis in creating complex, well-defined architectures. researchgate.net

Controlled Precipitation Techniques for Zinc Compound Formation

Controlled precipitation is a versatile method for producing zinc compounds with specific morphologies and particle sizes. This technique involves the careful manipulation of reaction parameters such as reactant concentration, pH, temperature, and the presence of additives to control the nucleation and growth of the solid phase.

For example, the synthesis of ZnO-Fe₂O₃ bimetallic nanoparticles has been achieved through a chemical synthesis technique involving the precipitation of zinc and iron salts. researchgate.net By controlling the precipitation conditions, it is possible to obtain nanoparticles with desired characteristics for applications such as the photocatalytic degradation of industrial dyes. researchgate.net

Biomimetic and Green Synthesis Approaches for Zinc-Based Materials

In recent years, there has been a growing interest in developing environmentally friendly and sustainable methods for the synthesis of zinc-based materials. Biomimetic approaches draw inspiration from biological processes to create materials with unique properties. This can involve using biological templates or mimicking biomineralization processes.

Green synthesis focuses on the use of non-toxic solvents (like water), renewable starting materials, and energy-efficient reaction conditions. An example of a green synthesis approach is the synthesis of a zinc-based boron nitride (Zn-BNT) material from boron nitride and zinc acetate (B1210297) in acetonitrile (B52724) at room temperature. nih.gov This novel catalyst was synthesized in high yield and demonstrated reusability in the synthesis of benzimidazoles under microwave conditions, highlighting its potential for environmentally benign chemical processes. nih.gov

Q & A

Q. Which analytical techniques are optimal for characterizing this compound’s stability under varying conditions?

- Methodological Answer :

- Technique Selection :

| Method | Application | Parameters |

|---|---|---|

| NMR (¹⁹F) | Structural integrity | Chemical shifts, coupling constants |

| HPLC-UV | Degradation profiling | Retention time, peak area |

| DSC | Thermal stability | Melting point, enthalpy |

- Best Practices : Avoid overloading figures with chemical structures; prioritize clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.